PSNCBAM-1 is a synthetic compound classified as an allosteric modulator of the cannabinoid CB1 receptor [, ]. Specifically, it acts as a negative allosteric modulator, meaning it binds to a site distinct from the orthosteric (primary) binding site and reduces the receptor's activity []. PSNCBAM-1 plays a significant role in scientific research, particularly in studying the complex mechanisms of the CB1 receptor and its potential therapeutic applications [, ].
PSNCBAM-1 acts as a negative allosteric modulator of the cannabinoid CB1 receptor [, ]. It binds to an allosteric site on the receptor, distinct from the orthosteric site where cannabinoids like CP55,940 and WIN55,212-2 bind []. This binding interaction leads to a decrease in the receptor's ability to activate downstream signaling pathways when an agonist is bound to the orthosteric site [].
Studies demonstrate that PSNCBAM-1 displays ligand-dependent antagonism, showing higher potency against the agonist CP55,940 compared to WIN55,212-2 in both binding and functional assays []. This suggests that the conformational changes induced by different agonists at the orthosteric site may influence PSNCBAM-1's ability to bind to its allosteric site and exert its modulatory effects [].
The primary application of PSNCBAM-1 in scientific research is in studying the pharmacology and potential therapeutic benefits of CB1 receptor allosteric modulation [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2